molecular formula C20H30N4O6S B2365556 N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 896288-37-2

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2365556
CAS RN: 896288-37-2
M. Wt: 454.54
InChI Key: WBANMWRLHCGTHU-UHFFFAOYSA-N
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Description

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O6S and its molecular weight is 454.54. The purity is usually 95%.
BenchChem offers high-quality N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Conformation Studies

Research on related sulfonyl and pyrrolidine compounds, such as the study of the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, offers insights into the conformational preferences and potential applications of N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide in the field of drug design and material science. The compound's structure, featuring a planar methoxyphenyl ring and a substituted oxo-pyrrolidine moiety, suggests its utility in designing molecules with specific biological or chemical properties (Banerjee et al., 2002).

Synthesis and Chemical Behavior

Research on compounds with structural similarities, like the reactions of N-(p-chlorosulfonylphenyl)maleimide, provides valuable information on the chemical behavior and synthesis pathways that could apply to N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide. Such studies reveal the potential reactivity and applications in synthesizing complex molecules for pharmaceuticals and materials science (Cremlyn & Nunes, 1987).

Biological Applications and Receptor Studies

The exploration of arylsulfonamide derivatives, including those with pyrrolidine and piperidine moieties as α1-adrenergic receptor antagonists, suggests potential biological applications for N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide. These compounds' ability to act as antagonists at α1-adrenoceptor subtypes, displaying selectivity and biological activity, indicates the relevance of such chemical structures in developing new therapeutic agents with targeted action profiles (Rak et al., 2016).

Advanced Material Development

The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlight the potential of incorporating sulfonyl and pyrrolidine structures into advanced materials. Such compounds' inherent viscosities, solubility, thermal stability, and mechanical properties point towards the utility of N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide in developing new polymers and materials with desirable physical and chemical characteristics (Liu et al., 2013).

properties

IUPAC Name

N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O6S/c1-29-17-4-6-18(7-5-17)31(27,28)24-9-2-3-16(24)15-22-20(26)19(25)21-8-10-23-11-13-30-14-12-23/h4-7,16H,2-3,8-15H2,1H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBANMWRLHCGTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

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